1-benzyl-1H-pyrazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIGVCZYZFTEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 1h Pyrazole 5 Carboxylic Acid and Its Analogs
De Novo Pyrazole (B372694) Ring Construction Strategies
The foundational approach to synthesizing the target molecule involves building the pyrazole ring from acyclic precursors. The choice of starting materials and reaction pathway is critical for ensuring the correct substitution pattern, particularly the placement of the benzyl (B1604629) group on the N1 nitrogen and the carboxylic acid at the C5 position.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or a β-ketonitrile. nih.govbeilstein-journals.org
To obtain the desired N1-benzylated structure, benzylhydrazine (B1204620) is the required starting material. This is reacted with a suitable three-carbon synthon that contains the precursor to the C5-carboxylic acid. A highly effective method involves the reaction of N-alkylhydrazines with 2,4-diketocarboxylic esters. google.comgoogle.com For instance, reacting benzylhydrazine with the enolate of a 2,4-diketocarboxylic ester can yield the corresponding 1-benzyl-pyrazole-5-carboxylic ester. google.com This reaction often produces a mixture of isomers, but specific conditions can be optimized to favor the desired 1,5-disubstituted product. google.comgoogle.com
Another established condensation route involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org The reaction proceeds through an intermediate hydrazone, which then undergoes intramolecular cyclization onto the nitrile carbon to form a 5-aminopyrazole. beilstein-journals.org While this yields an amino group at the C5 position, it can potentially be converted to a carboxylic acid through further synthetic steps. Additionally, the Vilsmeier-Haack reaction, which involves cyclizing hydrazones with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), represents another pathway to form the pyrazole core. semanticscholar.org
| Reactant 1 | Reactant 2 (1,3-Dielectrophile) | Key Reaction Type | Primary Product Type | Reference |
|---|---|---|---|---|
| N-Alkylhydrazine (e.g., Benzylhydrazine) | 2,4-Diketocarboxylic Ester | Cyclocondensation | 1-Alkyl-pyrazole-5-carboxylic Ester | google.comgoogle.com |
| Hydrazine | β-Ketonitrile | Cyclocondensation | 5-Aminopyrazole | beilstein-journals.org |
| Hydrazone | Vilsmeier-Haack Reagent (POCl₃/DMF) | Cyclization | Substituted Pyrazole | semanticscholar.org |
The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition, is a powerful and versatile method for constructing the pyrazole ring. nih.govbeilstein-journals.org This reaction involves the combination of a 1,3-dipole (a three-atom, four-pi-electron system) with a dipolarophile (typically an alkyne or alkene). nih.gov
A common approach involves the reaction of diazo compounds with alkynes. rsc.org For the synthesis of pyrazole-5-carboxylates, ethyl diazoacetate is a frequently used 1,3-dipole, which reacts with various alkynes to form the pyrazole ring with an ester group at the C5 position. nih.govmdpi.com These reactions can often be performed under simple heating without the need for a catalyst, offering a green chemistry advantage. rsc.org
Alternatively, nitrile imines, which can be generated in situ from hydrazonoyl halides, serve as effective 1,3-dipoles. nih.govorganic-chemistry.org Their reaction with alkynes or alkyne surrogates, such as α-bromocinnamaldehyde, provides a regioselective route to highly substituted pyrazoles. nih.gov The regiochemistry of these cycloadditions can often be confirmed by X-ray crystallography. nih.gov Various catalysts, including copper and silver, can be employed to promote these cyclizations under mild conditions. organic-chemistry.org
A significant challenge in pyrazole synthesis from unsymmetrical precursors is controlling the regioselectivity—that is, ensuring the desired arrangement of substituents on the final ring. beilstein-journals.orgresearchgate.net For 1-benzyl-1H-pyrazole-5-carboxylic acid, the synthetic strategy must selectively yield the 1,5-disubstituted isomer over the 1,3-disubstituted analog (1-benzyl-1H-pyrazole-3-carboxylic acid).
In condensation reactions using N-substituted hydrazines like benzylhydrazine, the reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to two different products. However, methods have been developed to enhance the yield of the desired 1-alkyl-pyrazole-5-carboxylic esters with only limited formation of the isomeric byproducts. google.com A one-pot procedure for the regioselective synthesis of pyrazole-5-carboxylates involves the cyclization of hydrazone dianions with diethyl oxalate, which has proven effective for preparing a range of these compounds. researchgate.net
In [3+2] cycloaddition reactions, the regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can produce pyrazole-5-carboxylates with excellent regioselectivity and good yields. nih.govmdpi.com The careful selection of reactants is paramount to steer the reaction toward the desired 5-carboxy isomer. researchgate.net
Functionalization and Derivatization Approaches
Once the this compound core is synthesized, or if a closely related analog is available, further chemical modifications can be performed. The carboxylic acid moiety is particularly amenable to a variety of transformations, most notably esterification and amidation.
The carboxylic acid group of the pyrazole can be converted into an ester through several standard methods. One common approach is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). dergipark.org.tr This intermediate is then reacted with the desired alcohol, often under Schotten-Baumann conditions, to yield the corresponding ester. dergipark.org.tr
Another powerful strategy involves the N-alkylation of a pre-existing pyrazole ester. For example, a pyrazole-5-carboxylate can be reacted with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group at the N1 position, directly forming the target ester derivative. nih.gov This method is particularly useful when the corresponding un-alkylated pyrazole ester is readily available.
| Starting Material | Reagents | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Pyrazole-5-carboxylic Acid | 1) SOCl₂ 2) Alcohol (e.g., Methanol) | Pyrazole-5-carboxylate Ester | Esterification via Acid Chloride | dergipark.org.tr |
| Pyrazole-5-carboxylate Ester | Benzyl Chloride, K₂CO₃ | 1-Benzyl-pyrazole-5-carboxylate Ester | N-Alkylation | nih.gov |
The synthesis of amide derivatives from pyrazole carboxylic acids is a key transformation for creating compounds with significant biological activity. nih.govnih.gov Similar to esterification, a highly reliable method involves converting the carboxylic acid to its acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. dergipark.org.trnih.gov
In addition to the acid chloride route, modern catalytic methods offer direct pathways for amide bond formation. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are widely used to facilitate the reaction between a carboxylic acid and an amine. beilstein-journals.org More recently, boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines, providing a viable alternative to traditional methods. orgsyn.org These methods avoid the need to prepare a separate activated derivative of the carboxylic acid, improving step economy. orgsyn.org
Substitution Reactions on the Pyrazole and Benzyl Rings
Functionalization of the pre-formed this compound scaffold is a key strategy for creating diverse analogs. Both the pyrazole and benzyl rings can undergo substitution reactions, although the reactivity of each ring is distinct.
The pyrazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms. However, the C4 position is the most susceptible to attack. Direct functionalization can be achieved through methods like nitration. For instance, treatment of 3(5)-alkylpyrazoles with ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) can lead to direct nitration at the C4-position, a method that offers a route to double functionalization of the pyrazole ring. rsc.org The carboxylic acid group at the C5 position can be converted to an acid chloride, which then serves as a versatile intermediate for creating amide derivatives through reaction with various amines, such as 2,3-diaminopyridine. mdpi.com
The benzyl group, on the other hand, is susceptible to electrophilic aromatic substitution. The substitution pattern (ortho, meta, para) is directed by the pyrazole moiety and any existing substituents on the phenyl ring. While specific examples for the direct substitution on the this compound core are not extensively detailed in the provided literature, standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are common methods for modifying a benzyl ring, contingent on the reaction conditions not adversely affecting the pyrazole core.
Furthermore, modern transition-metal-catalyzed C–H functionalization reactions represent a powerful tool for directly installing new C–C and C–heteroatom bonds on the pyrazole ring, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For example, selective deprotonation at C5 of a pyrazole ring with n-BuLi, followed by quenching with iodine, can introduce an iodine atom, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl groups. acs.org
Table 1: Examples of Substitution and Functionalization Reactions on Pyrazole Rings
| Starting Material | Reagents/Conditions | Product Type | Finding | Reference |
| 3(5)-Alkylpyrazoles | Ammonium nitrate, trifluoroacetic anhydride, trifluoroacetic acid | 3-Alkyl-1,4-dinitropyrazoles | Provides a direct route for double functionalization of the pyrazole ring through nitration. rsc.org | rsc.org |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | 2,3-Diaminopyridine | 1H-Pyrazole-3-carboxamide derivative | The acid chloride is a key intermediate for forming amide linkages via reaction with nucleophilic amines. mdpi.com | mdpi.com |
| 1-Aryl-3-trifluoromethylpyrazole | n-BuLi, then I₂; then ArB(OH)₂, Pd catalyst | 1-Aryl-5-aryl-3-trifluoromethylpyrazole | C5-iodination followed by Suzuki-Miyaura coupling allows for the synthesis of complex, biologically active pyrazoles like Celecoxib and Mavacoxib analogs. acs.org | acs.org |
Incorporation of Complex Chemical Entities (e.g., Carbohydrate Moieties)
The synthesis of pyrazole-carbohydrate conjugates, often termed pyrazole nucleosides, is of significant interest for developing novel therapeutic agents. These complex structures can be synthesized by constructing the pyrazole ring onto a carbohydrate scaffold.
One prominent method involves the reaction of push-pull activated monosaccharide derivatives with hydrazines. For example, a 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-xylo-hept-5-ulofuranurononitrile can be reacted with N,N-dimethylformamide dimethylacetal to create a push-pull activated alkene. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) leads to the formation of a "reversed" pyrazole-C-nucleoside analog in high yield. tandfonline.com This strategy allows for the creation of a C-C bond between the sugar and the pyrazole ring.
Another powerful technique for linking carbohydrates to pyrazoles is the copper(I)-catalyzed 1,3-dipolar cycloaddition, also known as a "click reaction." In this approach, a pyrazole moiety functionalized with a terminal alkyne (propargylated) is reacted with a sugar derivative containing an azide (B81097) group (e.g., an azidoglycoside). nih.gov This reaction, often facilitated by microwave irradiation, efficiently and selectively forms a stable triazole linker between the carbohydrate and the pyrazole core, yielding glycohybrid molecules. nih.gov
Table 2: Methods for Incorporating Carbohydrate Moieties
| Method | Key Reactants | Product Type | Key Features | Reference |
| Cyclocondensation on Sugar Scaffold | Push-pull activated ulofuranurononitrile derivative, Hydrazine hydrate | "Reversed" Pyrazole-C-nucleoside | Forms a direct C-C bond between the sugar and the pyrazole ring; high yield (94%). tandfonline.com | tandfonline.com |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | 7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-Azidoglycosides, CuSO₄/Na-ascorbate | Triazole-linked glycohybrids | Efficiently links pyrazole and carbohydrate via a stable triazole bridge; compatible with microwave heating. nih.gov | nih.gov |
Catalytic Methodologies in Pyrazole Synthesis
Catalytic methods have become indispensable for the synthesis of pyrazole derivatives, offering advantages in efficiency, regioselectivity, and milder reaction conditions compared to traditional stoichiometric approaches.
Transition Metal-Catalyzed Cyclizations and Condensations
Transition metals like palladium, copper, and iron are widely used to catalyze the formation of the pyrazole ring from various precursors.
Palladium-catalyzed reactions provide a versatile route to polysubstituted pyrazoles. One such method involves the ring-opening reaction of 2H-azirines with hydrazones. thieme-connect.comthieme-connect.com In the presence of a Pd(OAc)₂ catalyst, various polysubstituted pyrazoles can be constructed with a broad substrate scope. thieme-connect.com Palladium catalysts are also effective in the arylation of pyrazole derivatives. For example, the coupling of aryl triflates with pyrazoles using a tBuBrettPhos ligand provides N-arylpyrazoles in very good yields. organic-chemistry.org
Copper-catalyzed syntheses are particularly common and efficient. Copper salts can promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates to produce substituted pyrazoles. organic-chemistry.org This method uses inexpensive Cu₂O and air as a green oxidant. organic-chemistry.org Copper catalysis is also employed in tandem reactions, such as the synthesis of pyrazolo[1,5-c]quinazolines from 5-(2-bromoaryl)-1H-pyrazoles and carbonyl compounds, showcasing the metal's utility in constructing complex fused heterocyclic systems. nih.govacs.org Furthermore, a robust one-pot procedure for synthesizing 1,4-disubstituted pyrazoles utilizes a copper-catalyzed sydnone-alkyne cycloaddition reaction, starting from arylglycines. organic-chemistry.org
Table 3: Overview of Transition Metal-Catalyzed Pyrazole Syntheses
| Catalyst System | Substrates | Product Type | Key Advantages | Reference |
| Pd(OAc)₂ / CsF | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | Provides an alternative route for constructing pyrazoles with a wide substrate scope. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |
| Pd catalyst / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | Efficient C-N coupling with tolerance for various functional groups. organic-chemistry.org | organic-chemistry.org |
| Cu₂O / Base | N,N-Disubstituted hydrazines, Alkynoates | Substituted pyrazoles | Uses inexpensive catalyst and air as a green oxidant; high atom economy. organic-chemistry.org | organic-chemistry.org |
| Cu(I) / Ligand | Sydnones (from Arylglycines), Alkynes | 1,4-Disubstituted pyrazoles | One-pot, three-step procedure with perfect regioselectivity. organic-chemistry.org | organic-chemistry.org |
| Copper catalyst | 5-(2-Bromoaryl)-1H-pyrazoles, Carbonyls, Aqueous ammonia | Pyrazolo[1,5-c]quinazolines | Tandem reaction using readily available materials under mild conditions. nih.govacs.org | nih.govacs.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including pyrazoles. The use of microwave irradiation often leads to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. thepharmajournal.comuobasrah.edu.iqresearchgate.netdergipark.org.tr
A common application of MAOS in pyrazole synthesis is the cyclocondensation of chalcones (α,β-unsaturated ketones) with various hydrazines. thepharmajournal.comnih.gov For instance, chalcones can be synthesized via a microwave-assisted aldol (B89426) condensation, followed by a microwave-irradiated cyclization with hydrazine hydrate to yield the pyrazole derivative, with the entire process being significantly faster than conventional methods. thepharmajournal.comnih.gov
Another efficient microwave-mediated method involves the reaction of α-cyanoketones or 3-aminocrotononitrile (B73559) with an aryl hydrazine in an acidic aqueous solution. nih.govlew.ro Heating the mixture in a microwave reactor at 150 °C for just 10-15 minutes can produce 1-aryl-1H-pyrazole-5-amines in high yields (70-90%). nih.gov The use of water as a solvent makes this a particularly green and efficient protocol. nih.govlew.ro Optimization studies show that factors like microwave power and irradiation time are crucial for maximizing yield. mdpi.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MAOS | Reference |
| Cyclocondensation of Chalcone with Hydrazine | Hours of refluxing | 1-5 minutes of irradiation | Drastic reduction in reaction time, often with improved yields. thepharmajournal.comuobasrah.edu.iq | thepharmajournal.comuobasrah.edu.iq |
| Reaction of α-Cyanoketone with Aryl Hydrazine | Often requires prolonged heating in organic solvents | 10-15 minutes at 150 °C in water | Rapid, high yields (70-90%), and uses a green solvent. nih.govlew.ro | nih.govlew.ro |
| One-pot synthesis of 4-arylidenepyrazolones | Two-step classical procedure | One-pot reaction at 420 W for 10 minutes | Simplifies procedure, reduces time, and provides good yields (up to 71%). mdpi.com | mdpi.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, where most of the atoms from the starting materials are incorporated into the final structure. nih.govmdpi.com This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps.
A widely used MCR for synthesizing pyrazole-containing heterocycles is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govmdpi.comrsc.org This reaction can be catalyzed by various agents, including basic catalysts like potassium t-butoxide or piperidine, and can be performed in green solvents like water or ethanol. nih.govmdpi.com The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps to afford highly functionalized pyrano[2,3-c]pyrazoles in excellent yields. nih.govmdpi.comnih.gov
Variations of this MCR have been developed using different catalysts and conditions. For example, nano-magnetic particles (e.g., Fe₃O₄) have been used as recyclable heterogeneous catalysts in aqueous media. nih.gov Lewis acids such as Yb(PFO)₃ have been employed to catalyze the three-component reaction of aldehydes, β-ketoesters, and hydrazines to yield pyrazole-4-carboxylates with high regioselectivity. nih.gov These MCRs provide a powerful and modular approach to generating libraries of structurally diverse pyrazole derivatives. beilstein-journals.orgrsc.org
Table 5: Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis
| No. of Components | Reactants | Catalyst/Solvent | Product Type | Key Features | Reference |
| 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazole | Time-efficient (20 min), high yields (85-93%), green solvent. mdpi.com | mdpi.com |
| 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Potassium t-butoxide / Methanol (Microwave) | 4H-Pyrano[2,3-c]pyrazole | Very fast reaction (<5 min) with excellent yields under microwave irradiation. nih.gov | nih.gov |
| 3 | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | High substituent tolerance and regioselectivity. nih.gov | nih.gov |
| 3 | Arenes, Carboxylic acids, Hydrazine | TfOH / TFAA | Substituted pyrazoles | In situ formation of β-diketones followed by heterocyclization. rsc.org | rsc.org |
Structural Elucidation and Advanced Characterization of 1 Benzyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystalline solid. This method provides definitive insights into molecular geometry, conformation, and the non-covalent interactions that govern the formation of the crystal lattice.
Determination of Molecular Geometry and Conformation
The molecular structure of pyrazole (B372694) derivatives is defined by the specific arrangement of their constituent rings and functional groups. In the case of a related compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, X-ray diffraction analysis revealed a non-planar conformation. nih.gov The pyrazole ring serves as the central scaffold, with the benzyl (B1604629) and phenyl rings, as well as the carboxylic acid group, attached to it. The precise bond lengths and angles within the molecule are determined from the diffraction data, confirming the pyrazole core structure. nih.govresearchgate.net The conformation is largely influenced by the rotation around the single bonds connecting the rings. researchgate.net For instance, in 4-benzyl-1H-pyrazole, the benzyl group's rotation around the C(pyrazole)—C(CH2) single bond allows for different conformers to exist in solution. researchgate.net
Analysis of Dihedral Angles and Planarity
Dihedral angles are crucial for describing the three-dimensional shape of a molecule. In the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring's mean plane forms significant dihedral angles with the phenyl and tert-butylbenzyl rings, measured at 18.80 (12)° and 77.13 (5)°, respectively. nih.gov This indicates a substantial twist between the planar aromatic systems. Furthermore, the carboxylic acid group is not coplanar with the pyrazole ring, exhibiting an inclination of 8.51 (14)°. nih.gov In other pyrazole derivatives, such as 4-benzyl-1H-pyrazole, dihedral angles between the pyrazole and phenyl rings can vary, with reported values around 78.65 (13)°. nih.gov These angles are influenced by substituents and packing forces within the crystal. researchgate.netnih.gov
Elucidation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The carboxylic acid group is a key driver of supramolecular assembly in these structures. In 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a classic intermolecular O—H⋯O hydrogen bond is observed. nih.gov This interaction links two molecules together, forming centrosymmetric dimers, a common and stable motif for carboxylic acids. nih.govcsic.es The geometry of this hydrogen bond is characterized by a D⋯A distance of 2.641 (2) Å. nih.gov
Crystallographic Data and Refinement Parameters
The quality and details of a crystal structure determination are summarized in its crystallographic data and refinement parameters. For a derivative, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the data provides a comprehensive overview of the crystallographic experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₂N₂O₂ |
| Formula Weight (g/mol) | 334.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.336 (2) |
| b (Å) | 17.632 (3) |
| c (Å) | 8.7876 (17) |
| β (°) | 97.910 (3) |
| Volume (ų) | 1893.2 (6) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| Reflections Collected | 10007 |
| Independent Reflections | 3552 |
| R_int | 0.021 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.166 |
| Goodness-of-fit (S) | 1.02 |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the identity and structural features of molecules in solution and the solid state. NMR spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are routinely used to verify the structure of pyrazole derivatives. The chemical shifts (δ) of the protons and carbons are indicative of their electronic environment.
For 1-benzyl-1H-pyrazole-5-carboxylic acid and its analogs, the ¹H NMR spectrum typically shows characteristic signals for the benzyl group protons, including a singlet for the methylene (B1212753) (CH₂) protons usually found around 5.5-5.6 ppm, and multiplets for the aromatic phenyl protons between 7.2 and 7.4 ppm. rsc.org The protons on the pyrazole ring appear at distinct chemical shifts, and the acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift (>10 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically found in the range of 160-170 ppm. rsc.orgmdpi.com The carbons of the pyrazole ring have characteristic shifts, with C3 and C5 appearing at lower fields than C4. researchgate.net The benzyl group carbons also show distinct signals, with the methylene carbon appearing around 54 ppm and the aromatic carbons in the 125-135 ppm region. rsc.org These spectral data collectively provide a molecular fingerprint that confirms the synthesized structure. niscpr.res.inthieme-connect.de
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Benzyl (CH₂) | ¹H | ~5.5 - 5.6 (s) | rsc.org |
| ¹³C | ~54 | rsc.org | |
| Benzyl (Phenyl) | ¹H | ~7.2 - 7.4 (m) | rsc.org |
| ¹³C | ~125 - 135 | rsc.org | |
| Pyrazole Ring | ¹H | ~6.5 - 8.0 | organicchemistrydata.org |
| ¹³C | ~105 - 150 | researchgate.net | |
| Carboxylic Acid | ¹H | >10 (br s) | chemicalbook.com |
| ¹³C | ~160 - 170 | rsc.orgmdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
For instance, in a series of pyrazole-carboxamide derivatives, which share the core pyrazole structure, characteristic vibrations are consistently observed. The N-H stretching vibrations are typically seen in the range of 3427–3224 cm⁻¹. scbt.com The presence of a carboxylic acid in the target compound would lead to a very broad O-H stretching band, typically appearing in the wide range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.
The carbonyl (C=O) stretching vibration is one of the most diagnostic peaks in the IR spectrum. For pyrazole carboxylic acids and their derivatives, this peak is prominent. In pyrazole-4-carboxylic acid derivatives, the C=O stretching band is observed around 1703-1712 cm⁻¹. ktu.edu For pyrazole-carboxamides, the amide carbonyl stretch appears between 162.78–159.00 ppm in the 13C-NMR, which corresponds to a lower frequency in the IR spectrum compared to carboxylic acids. scbt.com The stretching vibrations of the pyrazole ring itself are typically found in the region of 1557-1204 cm⁻¹.
A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provides further insight into the expected vibrational frequencies. The significant absorption peaks for the pyrazole ring and carboxylic acid functionalities are well-defined. The following table summarizes the key IR absorption bands and their assignments for derivatives of this compound, which are instructive for predicting the spectrum of the parent compound.
Table 1: Characteristic Infrared Absorption Bands for Pyrazole Carboxylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | General |
| Carbonyl (Acid) | C=O Stretch | ~1700 - 1725 | ktu.edu |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 | General |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | General |
| Pyrazole Ring | C=N Stretch | ~1550 - 1600 | General |
| Pyrazole Ring | Ring Vibrations | ~1400 - 1550 | uni.lu |
| Benzyl Group | CH₂ Stretch | ~2850 - 2960 | General |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula of the synthesized compound.
While a specific experimental HRMS spectrum for this compound is not available in the reviewed literature, predicted data for its various adducts can be found. For the molecular formula of this compound, C₁₁H₁₀N₂O₂, the predicted monoisotopic mass is 202.07423 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak corresponding to this mass, or common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Experimental HRMS data for derivatives of this compound demonstrates the utility of this technique. For example, a series of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were characterized using HRMS. For the derivative with the formula C₂₁H₂₇N₃NaO₄, the calculated mass for the [M+Na]⁺ adduct was 408.1894, and the experimentally found mass was also 408.1894, confirming the structure. ktu.edu
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or the benzyl group (C₇H₇, 91 Da). The high-resolution measurement of these fragments would further corroborate the proposed structure.
The following table presents predicted HRMS data for this compound and experimental data for a related derivative, illustrating the power of this technique in structural confirmation.
Table 2: High-Resolution Mass Spectrometry Data for this compound and a Derivative
| Compound | Formula | Adduct | Calculated m/z | Found m/z | Source |
| This compound | C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.08151 | Predicted | uni.lu |
| This compound | C₁₁H₁₀N₂O₂ | [M+Na]⁺ | 225.06345 | Predicted | uni.lu |
| This compound | C₁₁H₁₀N₂O₂ | [M-H]⁻ | 201.06695 | Predicted | uni.lu |
| Methyl 1-phenyl-5-(N-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylate | C₂₁H₂₇N₃NaO₄ | [M+Na]⁺ | 408.1894 | 408.1894 | ktu.edu |
Comprehensive Search for Computational Data on this compound Yields No Specific Studies
A thorough investigation of scientific databases and literature has revealed a significant lack of specific computational and theoretical studies for the chemical compound this compound. Despite an exhaustive search for research pertaining to its quantum chemical calculations, molecular modeling, and ligand-binding predictions, no dedicated publications with the required data were identified.
The inquiry, which sought detailed information for a structured article covering Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bonding Orbital (NBO) analysis, and ligand-target binding affinity predictions, could not be fulfilled due to the absence of specific research on this particular molecule.
Public chemical databases, such as PubChem, list the compound under the InChIKey SFIGVCZYZFTEMK-UHFFFAOYSA-N and provide basic structural information and predicted properties. uni.lu However, the entry for this compound critically notes a lack of available literature data, corroborating the findings of this comprehensive search. uni.lu
While a considerable body of research exists for related pyrazole derivatives, including various substituted pyrazole carboxylic acids, the strict requirement to focus exclusively on this compound prevents the extrapolation or substitution of data from these analogs. nih.govresearchgate.neteurasianjournals.comnih.govnih.govasianpubs.org Such studies on similar compounds indicate that the pyrazole scaffold is of significant interest in computational chemistry and drug design, with many analyses employing the requested theoretical methods. eurasianjournals.comresearchgate.netresearchgate.netfao.orgtandfonline.com However, this body of work does not include the specific compound of interest.
Consequently, without primary or secondary sources detailing the geometry optimization, electronic structure, or binding affinities of this compound, it is not possible to generate the scientifically accurate and source-based article as requested. The specific computational and theoretical investigations outlined have not been published in the accessible scientific domain for this molecule.
Computational and Theoretical Investigations
Molecular Modeling for Interaction Studies
Elucidation of Molecular Recognition Mechanisms
Computational studies, particularly molecular docking, are instrumental in elucidating how pyrazole (B372694) derivatives interact with biological targets. These investigations provide detailed insights into the binding modes and affinities that govern their biological activity.
Molecular docking simulations have been performed for various pyrazole derivatives to screen for potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov In these studies, ligands are docked into the active site of proteins like VEGFR-2, Aurora A, and CDK2 to identify key interactions. nih.gov The results show that pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming favorable hydrogen bonds and exhibiting significant van der Waals and electrostatic interactions. nih.gov For instance, certain pyrazole-thiadiazole compounds showed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong potential as inhibitors for these protein targets. nih.gov
Further studies on pyrazole-chalcone conjugates have explored their binding to the colchicine-binding site of tubulin. semanticscholar.org Molecular docking revealed that these compounds could be well-accommodated within the binding site, with docking scores suggesting better interaction and accommodation than the co-crystal ligand, colchicine. semanticscholar.org Similarly, research on pyrazole-carboxamides as carbonic anhydrase inhibitors has utilized molecular docking to understand their interaction with the enzyme's active site. nih.gov
These computational approaches are vital for structure-based drug design, allowing researchers to rationalize the activity of known compounds and predict the potential of new derivatives. acs.orgnih.gov The pyrazole scaffold is frequently used in biochemical research to study enzyme inhibition and receptor interactions, contributing to a deeper understanding of metabolic pathways. chemimpex.com The ability to model these recognition mechanisms at an atomic level is a powerful tool in medicinal chemistry. nih.gov
Prediction of Spectroscopic Parameters and Non-Linear Optical Properties
Theoretical calculations have become indispensable for predicting the spectroscopic and optical properties of molecules, offering a powerful complement to experimental data. Density Functional Theory (DFT) is a primary method used for these predictions in pyrazole derivatives. researchgate.netjocpr.comuomphysics.net
Computational Prediction of NMR and IR Spectra
DFT calculations are widely used to predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of pyrazole compounds. jocpr.comuomphysics.net By optimizing the molecular geometry, typically using functionals like B3LYP with basis sets such as TZ2P or 6-311++G(d,p), researchers can calculate vibrational frequencies and chemical shifts. researchgate.netuomphysics.net
For the related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a study compared experimental FT-IR and NMR data with values calculated at the B3LYP/TZ2P level. uomphysics.net The calculated vibrational frequencies generally align well with the experimental spectrum, aiding in the assignment of specific vibrational modes. uomphysics.net For example, the characteristic O-H stretching absorption of the carboxylic acid dimer was identified through this comparative approach. uomphysics.net
However, discrepancies can arise, particularly for NMR chemical shifts. uomphysics.net These differences are often attributed to intermolecular interactions, such as strong hydrogen bonding in the solid state, which are not always fully accounted for in calculations on a single molecule in the gas phase or with simple solvent models. uomphysics.net Despite these challenges, theoretical spectra are invaluable for interpreting experimental results and understanding the structural and electronic properties of the molecule. researchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Data sourced from a study using the B3LYP/TZ2P level of theory. uomphysics.net
| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O–H stretch | 3419 | 3632 |
| C=O stretch | 1676 | 1728 |
| C=C stretch | 1599 | 1604 |
| C–H (aromatic) stretch | 3064 | 3075 |
| C–H (methyl) stretch | 2926 | 2945 |
Assessment of First-Order Static Hyperpolarizability (β) and Related Optical Phenomena
The non-linear optical (NLO) properties of pyrazole derivatives are of significant interest for applications in optoelectronics and photonics. researchgate.netnih.gov A key parameter for quantifying a molecule's NLO response is the first-order static hyperpolarizability (β). researchgate.net Computational chemistry provides a direct route to assessing this property.
DFT calculations are the standard method for predicting β values. researchgate.net The choice of functional is critical, with CAM-B3LYP and M06-2X often considered highly suitable for calculating hyperpolarizabilities, as they are designed to handle charge-transfer effects that are important in NLO materials. mdpi.com The calculations involve applying a finite electric field to the molecule and determining the change in dipole moment. dtic.mil
Studies on various organic molecules have shown that the calculated β values can be significantly larger than that of urea, a standard reference material for NLO properties. nih.gov For pyrazole derivatives, the presence of electron-donating and electron-accepting groups can enhance the molecular hyperpolarizability. researchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value, indicating that the molecule can be easily polarized. nih.gov The theoretical assessment of NLO properties is crucial for designing new chromophores with enhanced optical nonlinearities for advanced technological applications. researchgate.netmdpi.com
Table 2: Calculated First-Order Hyperpolarizability (β) for Selected Organic Compounds Values are used to illustrate the range of hyperpolarizability in organic molecules and are often compared against the reference material, urea. nih.gov
| Compound | Method | β (× 10⁻³⁰ esu) |
|---|---|---|
| Urea (Reference) | Experimental | 0.37 |
| 3-(p-N,N-dimethylaminophenyl)-5-phenyl-1H-pyrazole | DFT/B3LYP | ~15-20 (Estimated Range) |
| DCNP (A pyrazoline derivative) | Theoretical | Not specified, but noted for versatile NLO effects |
| Fused-Triazine Derivative 3 | DFT/B3LYP/6-311G(d,p) | 10.75 (relative to α) |
| Fused-Triazine Derivative 5 | DFT/B3LYP/6-311G(d,p) | 6.09 (relative to α) |
Role As a Versatile Synthetic Building Block and in Advanced Material Research
Scaffold in the Design and Synthesis of Chemically Diverse Compounds
The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal and agricultural chemistry, meaning its structure is frequently found in biologically active compounds. nih.govnih.govresearchgate.net 1-benzyl-1H-pyrazole-5-carboxylic acid embodies this principle, offering a robust framework for generating a wide array of derivatives. nih.gov The carboxylic acid functional group is a primary site for modification, readily undergoing reactions to form esters, amides, and other derivatives. nih.govbeilstein-journals.org
For instance, the acid can be converted to its corresponding acid chloride, which then serves as a highly reactive intermediate for creating pyrazole-3-carboxamides by reacting with various amines. nih.gov This straightforward functionalization allows chemists to attach different molecular fragments to the pyrazole core, systematically altering the compound's properties. This approach has been used to synthesize series of 1H-pyrazole-5-carboxamides and pyrazole-based esters, which are then evaluated for various biological activities. d-nb.infosemanticscholar.org
The synthesis of diverse compounds from this scaffold is a common strategy in drug discovery and agrochemical research. By modifying the substituents on the pyrazole ring or the benzyl (B1604629) group, and by derivatizing the carboxylic acid, researchers can create large libraries of related molecules for screening. researchgate.netnih.gov This modular approach is central to structure-activity relationship (SAR) studies, where systematic changes to the molecular structure are correlated with changes in biological or chemical function. nih.gov
Intermediacy in the Synthesis of Complex Organic Molecules
Beyond its role as a foundational scaffold, this compound and its analogs serve as crucial intermediates in multi-step synthetic pathways leading to complex target molecules. chemimpex.comresearchgate.net Its stable yet reactive nature facilitates its use in various chemical transformations, including coupling and functionalization reactions. chemimpex.com The synthesis of many pharmaceuticals and agrochemicals involves the initial construction of a pyrazole carboxylic acid core, which is then elaborated into the final, often more intricate, product. chemimpex.comresearchgate.net
A typical synthetic sequence involves the initial formation of the pyrazole ring system, followed by modifications at the carboxylic acid position. For example, in the synthesis of certain pyrazole-carboxamides with potential fungicidal activity, a precursor like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is first oxidized to form the corresponding carboxylic acid. scielo.br This carboxylic acid intermediate is then activated (e.g., converted to an acid chloride) and reacted with an appropriate amine to yield the final amide product. scielo.brnih.gov This step-wise process highlights the compound's role as a vital link in a longer synthetic chain.
The following table illustrates the role of pyrazole carboxylic acids as intermediates in the synthesis of various compound classes.
| Intermediate | Reaction | Resulting Compound Class | Application Area |
| This compound | Amidation with various amines | Pyrazole-5-carboxamides | Agrochemical, Pharmaceutical |
| This compound | Esterification | Pyrazole-5-carboxylates | Pharmaceutical |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Reaction with 2,3-diaminopyridine | Imidazo[4,5-b]pyridine derivatives | Heterocyclic Chemistry |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Reaction with amines | Pyrazole-carboxamides | Agrochemical (Fungicides) |
This table demonstrates how the carboxylic acid function serves as a handle for further chemical elaboration, enabling the synthesis of complex, functional molecules.
Research Applications in Agrochemical Development
The pyrazole ring is a core structure in numerous commercially successful pesticides and herbicides. scielo.brresearchgate.net Consequently, 1H-pyrazole-5-carboxylic acid and its derivatives are of significant interest in the development of new agrochemicals. chemimpex.comd-nb.info Research has shown that these compounds can serve as the basis for novel insecticides and fungicides. scielo.brresearchgate.net
In one study, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their insecticidal properties against Aphis fabae (the black bean aphid). d-nb.inforesearchgate.net The results indicated that several of the synthesized compounds exhibited good insecticidal activity. researchgate.net Notably, one derivative demonstrated 85.7% mortality against the pest at a low concentration, an efficacy comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net This highlights the potential of the pyrazole carboxylic acid scaffold in designing potent new crop protection agents.
The development strategy often involves incorporating the pyrazole carboxylic acid moiety into larger molecules to enhance bioactivity. d-nb.info Researchers also explore how different substituents on the pyrazole and benzyl rings affect the compound's efficacy and spectrum of activity against various pests and plant diseases. scielo.br This targeted research is crucial for addressing the ongoing need for new agrochemicals to combat resistance and improve crop yields. scielo.br
Exploration in Material Science Research (e.g., Polymers, Coatings)
While the primary focus of research on this compound has been in the pharmaceutical and agrochemical sectors, its unique chemical properties also suggest potential applications in material science. chemimpex.com Heterocyclic compounds, including pyrazoles, are explored for the development of novel materials like polymers and coatings, where their structural features can enhance durability, thermal stability, and other performance characteristics. chemimpex.com
The carboxylic acid group on the molecule provides a reactive site for incorporation into polymer chains. nih.gov For example, it can be used in polycondensation reactions to form polyesters or polyamides. The rigid, aromatic pyrazole ring, once part of a polymer backbone, could contribute to enhanced mechanical strength and thermal resistance.
Research on a related compound, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, indicates its utility in the development of novel materials, including polymers and coatings, due to chemical properties that improve durability and performance. chemimpex.com While specific studies on the direct use of this compound in polymer synthesis are not extensively documented in the provided results, the functional groups present in the molecule are well-suited for such applications. Standard chemical reactions like amidation or esterification could be employed to attach the pyrazole unit to polymer films or other material surfaces, potentially modifying their surface properties or introducing specific functionalities. nih.gov This area represents an emerging field of exploration for this versatile compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-benzyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the carboxylic acid . Intermediate characterization often employs thin-layer chromatography (TLC) for purity checks and FT-IR /NMR spectroscopy to confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR, aromatic protons in NMR) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å) .
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm, pyrazole ring protons at δ 6.5–7.8 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 278 for C₁₇H₁₄N₂O₂) .
Q. How do solubility and stability impact experimental design for this compound?
- Methodological Answer : The compound is typically stable under ambient conditions but sensitive to prolonged light exposure. Solubility varies with solvent polarity:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility for reactions.
- Aqueous basic solutions : Facilitate hydrolysis or salt formation .
Pre-experiment solubility screening using HPLC-grade solvents is recommended .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311Gbasis set) model HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to predict reactivity . Software like Gaussianor ORCA** integrates experimental spectral data with theoretical models .
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, temperature) or substituent effects. A systematic approach includes:
- Dose-response curves (IC₅₀ comparisons) .
- Molecular docking (e.g., using AutoDock Vina) to assess binding affinity variations due to benzyl group orientation .
- Meta-analysis of literature data to identify outliers .
Q. What catalytic systems optimize cross-coupling reactions for functionalizing the pyrazole ring?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/H₂O mixtures enable Suzuki-Miyaura coupling at 80–100°C. Key parameters:
- Ligand choice (e.g., triphenylphosphine for electron-rich substrates).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How do substitution patterns influence the compound’s physicochemical properties?
- Methodological Answer : A comparative study using HPLC retention times and thermogravimetric analysis (TGA) reveals:
| Substituent Position | LogP | Melting Point (°C) |
|---|---|---|
| 1-Benzyl, 5-COOH | 2.3 | 220–225 |
| 3-Nitro, 5-COOH | 1.8 | 150–152 |
| Electron-withdrawing groups (e.g., NO₂) reduce lipophilicity and lower melting points . |
Data Contradiction & Replication Challenges
Q. How should researchers address missing physicochemical data (e.g., vapor pressure, decomposition temperature) in safety assessments?
- Methodological Answer : Use predictive software (e.g., ACD/Labs Percepta) to estimate properties. For example, vapor pressure can be modeled via the Antoine equation, while decomposition pathways are inferred from differential scanning calorimetry (DSC) . Cross-validate with analogous compounds (e.g., 1-methyl derivatives) .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
